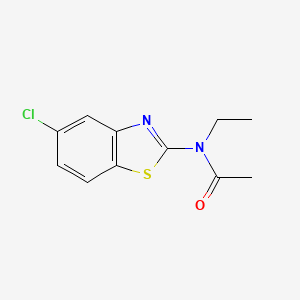
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide, also known as MDL-72222, is a synthetic compound that has been studied for its potential applications in scientific research. This chemical compound is a member of the chromene family, which is known for its diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for the inhibitory neurotransmission in the brain, and the modulation of this receptor can result in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease anxiety-like behaviors and increase the threshold for seizures. It has also been shown to have sedative effects, which may be beneficial in the treatment of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for more precise studies of the receptor and its role in various physiological processes. However, one limitation of using 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is its potential toxicity and side effects, which must be carefully monitored in animal studies.
Zukünftige Richtungen
There are several potential future directions for the study of 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is in the development of new anxiolytic and anticonvulsant drugs based on the structure of 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide. Another potential direction is in the study of the GABA-A receptor and its role in various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide.
Synthesemethoden
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with dimethyl sulfate to form 2-methoxy-N,N-dimethylphenylmethanol. This intermediate is then reacted with triethylamine and phosgene to form the corresponding acid chloride, which is then reacted with 4-hydroxycoumarin to yield 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific research fields. One of the primary areas of interest is in the study of the central nervous system. 6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy.
Eigenschaften
IUPAC Name |
6-methoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(15)10-6-9-7-11(16-3)4-5-12(9)17-8-10/h4-5,7,10H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACCOUXZRIHXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC2=C(C=CC(=C2)OC)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)

![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)

![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B7629513.png)
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide](/img/structure/B7629516.png)
![2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)

![(5-Methyl-2-phenylmorpholin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629545.png)
![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)
![N-[1-(2,5-dimethylphenyl)ethyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7629556.png)